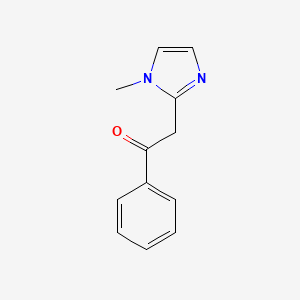

2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone

Descripción general

Descripción

2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone is a compound that features a phenyl group attached to an ethanone moiety, which is further substituted with a 1-methyl-1H-imidazol-2-yl group. This compound is part of the imidazole family, known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences .

Métodos De Preparación

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts. One common method includes the reaction of acetophenones with benzylic amines in the presence of an oxidant like tert-butylhydroperoxide (TBHP) . Industrial production methods often employ nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Análisis De Reacciones Químicas

Condensation Reactions

The ketone group participates in condensation reactions with carbonyl compounds. For example, under basic conditions, it reacts with α-iodoketones to form α-ketoaldehyde intermediates, which further undergo intramolecular cyclization (e.g., C–H amination) to yield benzimidazole derivatives .

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Kornblum oxidation | I₂, DMSO, 110°C | Arylglyoxal intermediates | 75–81% |

| Intramolecular cyclization | I₂ catalysis | Benzimidazol-2-yl methanones | 59–83% |

Mechanistic studies suggest sequential iodination and Kornblum oxidation steps, followed by iminium ion formation and cyclization .

Nucleophilic Additions

The ketone moiety undergoes nucleophilic attacks, such as oxime formation. Treatment with hydroxylamine produces (1E)-2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone oxime, confirmed by NMR and HRMS .

| Nucleophile | Reaction Site | Product | Key Data |

|---|---|---|---|

| Hydroxylamine | Ketone carbonyl | Oxime derivative | SMILES: CN1C=CN=C1C/C(=N\O)/C2=CC=CC=C2 |

The oxime’s E-configuration was established via NOESY correlations .

Grignard Reactions

The compound reacts with Grignard reagents (e.g., 4-phenoxyphenylmagnesium bromide) to form imidazolylmethanol derivatives. These intermediates are versatile synthons for carbonyl compounds after deprotection .

| Grignard Reagent | Product | Application |

|---|---|---|

| R-Mg-X | (1-Methyl-1H-imidazol-2-yl)methanol | Precursor to ketones via acid hydrolysis |

The imidazole ring stabilizes intermediates, enabling efficient transformations .

Cross-Coupling Reactions

Iodine-catalyzed oxidative cross-coupling with methyl ketones generates α,β-unsaturated ketones. This metal-free method achieves moderate to high yields under mild conditions .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylglyoxal | I₂ (20 mol%) | Quinoxaline derivatives | 71–81% |

Radical scavenger experiments (e.g., TEMPO) confirmed a non-radical mechanism .

Functionalization of the Imidazole Ring

The imidazole nitrogen can undergo alkylation or coordination with metals. For example, methylation at N1 enhances lipophilicity, impacting bioavailability.

| Modification | Reagent | Outcome |

|---|---|---|

| N-Alkylation | Methyl iodide | Increased stability and lipophilicity |

Comparative Reactivity

The compound’s reactivity differs from analogs due to its imidazole ring’s electronic effects:

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the prominent applications of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone is its role as an inhibitor in various enzymatic pathways. Research indicates that derivatives of imidazole can effectively inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune regulation and cancer progression. Studies have shown that modifications to the imidazole ring can significantly enhance binding affinity and potency against IDO .

Case Study: IDO Inhibition

- Objective : To develop potent IDO inhibitors.

- Methodology : Computational docking studies were conducted to assess the binding interactions of imidazole derivatives with IDO.

- Findings : Certain modifications resulted in inhibitors that were ten-fold more potent than traditional compounds, showcasing the potential of imidazole derivatives in cancer therapy .

Antimicrobial Activity

Another significant application is in the field of antimicrobial agents. Research has demonstrated that imidazole derivatives exhibit potent activity against various pathogens, including protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease.

Case Study: Antiparasitic Activity

- Objective : To evaluate the antiprotozoal activity of imidazole derivatives.

- Methodology : In vitro testing against T. cruzi was performed.

- Results : Compounds showed IC50 values ranging from 0.04 to 5.84 µM, with some derivatives being more active than standard treatments like benznidazole .

Pharmacokinetic Properties

The pharmacokinetic properties of imidazole derivatives are critical for their therapeutic use. Studies indicate that these compounds can be designed to possess optimal solubility and permeability characteristics, which enhance their bioavailability and efficacy.

Table of Key Applications

Mecanismo De Acción

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)-1-phenylethanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and disrupting microbial cell functions. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of key enzymes .

Comparación Con Compuestos Similares

2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone can be compared with other imidazole derivatives such as:

2-(1-Methyl-1H-imidazol-2-yl)-ethanol: Similar structure but with an ethanol group instead of an ethanone.

(1-Methyl-1H-imidazol-2-yl)(phenyl)methanol: Features a methanol group instead of an ethanone.

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound in various fields .

Actividad Biológica

2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethanone is an organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, encompassing its antifungal, anticancer, and anti-inflammatory properties, as well as relevant synthesis methods and case studies.

Chemical Structure and Properties

The compound features an imidazole ring and a phenyl group, with a ketone functional group attached to the phenyl ring. Its molecular formula is C12H12N2O, which contributes to its biological activity.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. A study highlighted that certain derivatives of this compound effectively inhibited the growth of various fungal strains, including Candida species. For instance, derivatives such as 6c showed minimum inhibitory concentration (MIC) values of 1.7 μg/mL against Candida albicans, outperforming the standard fluconazole .

Table 1: Antifungal Activity of Derivatives

| Compound | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 6c | Candida albicans | 1.7 | |

| 6a | C. krusei | 0.5 | |

| Fluconazole | C. albicans | >8 |

Anticancer Activity

The compound has also been studied for its potential anticancer effects. A systematic evaluation of imidazole derivatives indicated that they could inhibit cancer cell proliferation effectively. Notably, certain derivatives exhibited IC50 values ranging from 2.43 to 7.84 μM against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Case Study: In Vitro Screening

In a recent study, three specific compounds derived from imidazole structures demonstrated notable apoptosis-inducing activities in MDA-MB-231 cells, enhancing caspase-3 activity significantly at concentrations of 10 μM . This suggests that derivatives of this compound could serve as promising candidates for further development in cancer therapy.

The mechanisms through which this compound exerts its biological effects often involve interactions with key biological targets. For example, docking studies have suggested that imidazole moieties can effectively bind to active sites of enzymes involved in various metabolic pathways, including those related to cancer and fungal growth inhibition .

Synthesis Methods

Several synthetic routes exist for producing this compound and its derivatives:

- Direct Alkylation : Involves the alkylation of imidazole with phenylethanone precursors.

- Condensation Reactions : Utilizes condensation reactions between appropriate ketones and imidazole derivatives.

- Functionalization : Post-synthesis modifications can enhance biological activity or selectivity.

Each method offers distinct advantages and can lead to variations in biological activity based on structural modifications.

Propiedades

IUPAC Name |

2-(1-methylimidazol-2-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-14-8-7-13-12(14)9-11(15)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBNXOPFBZJAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514763 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52083-24-6 | |

| Record name | 2-(1-Methyl-1H-imidazol-2-yl)-1-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.